3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Overview
Description
“3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” is a chemical compound that can be used as monomers to synthesize MOF materials . It has a molecular weight of 189.17078 and a molecular formula of C9H7N3O2 .
Synthesis Analysis
A facile sonochemical protocol has been developed for the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles . The condensation of the amino-triazoles with a variety of aromatic aldehydes afforded desired Schiff bases in excellent yields in 3–5 minutes of exposure to ultrasound .Molecular Structure Analysis
The molecular structure of “3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” has been established by NMR and MS analysis .Chemical Reactions Analysis
The compound has been used in the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles . It has also been used in the synthesis of metal-organic frameworks .Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.17078 and a molecular formula of C9H7N3O2 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1. Synthesis of Novel 4-Amino-4H-1,2,4-Triazole-3-Thiol Derivatives
- Application Summary : A novel series of pyrazolyl [1,2,4]triazoles has been synthesized by the reaction of polyfunctionalized-triazole 1 with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .
- Methods of Application : The synthetic strategy for the synthesis of 3-pyrazolyl-1,2,4-triazoles is abridged in the synthesis of target products via a reaction of polyfunctionalized-triazole 1 with symmetric and asymmetric 1,3-dicarbonyl compounds in ortho-phosphoric acid .
- Results or Outcomes : The synthesized compounds were found to possess a wide range of pharmaceutical activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
2. Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Application Summary : This research focuses on the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole. These scaffolds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
- Methods of Application : The synthesis of these scaffolds involves multicomponent reactions and the use of 3-amino-1,2,4-triazole .
- Results or Outcomes : The synthesized 1,2,4-triazole-containing scaffolds have shown significant effects in the process of discovering new structures for pharmaceutical applications. They have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
3. Synthesis of Schiff Bases Derived from 3-Amino- and 4-Amino-1,2,4-Triazoles
- Application Summary : A facile method has been developed for the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles .
- Methods of Application : The synthesis involves the condensation of the aminotriazoles with a variety of aromatic aldehydes, affording the desired Schiff bases in excellent yields in 3–5 minutes of exposure to ultrasound .
- Results or Outcomes : The synthesized compounds were found to possess a wide range of pharmaceutical activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
4. Use as a Herbicide
- Application Summary : 3-Amino-1,2,4-triazole is a nonselective systemic triazole herbicide used on nonfood croplands to control annual grasses and broadleaf and aquatic weeds .
- Methods of Application : The compound is applied to the soil and is absorbed by the roots of the plants, inhibiting the production of histidine, an essential amino acid .
5. Potential Antibacterial Agents
- Application Summary : A facile method has been developed for the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles . These compounds have potential as antibacterial agents .
- Methods of Application : The synthesis involves the condensation of the aminotriazoles with a variety of aromatic aldehydes, affording the desired Schiff bases in excellent yields in 3–5 minutes of exposure to ultrasound .
- Results or Outcomes : The synthesized compounds were found to possess a wide range of pharmaceutical activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
6. Use in Drug Discovery
- Application Summary : 1,2,4-Triazoles are featured in many kinds of drugs . Notable triazoles include the antifungal drugs fluconazole and itraconazole and the plant growth regulator paclobutrazol . Triazolate is a common bridging ligand in coordination chemistry .
- Methods of Application : The synthesis of these drugs involves multicomponent reactions and the use of 1,2,4-triazole .
- Results or Outcomes : The synthesized 1,2,4-triazole-containing drugs have shown significant effects in the process of discovering new structures for pharmaceutical applications . They have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
Future Directions
properties
IUPAC Name |
3-amino-4-(1,2,4-triazol-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSNMWZHDGIVRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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